Dalcetrapib
Overview
Description
Dalcetrapib is a compound that was developed as a cholesteryl ester transfer protein (CETP) inhibitor. It was primarily aimed at raising high-density lipoprotein (HDL) cholesterol levels in the blood, which is often associated with better cardiovascular health . Despite its potential, clinical trials have shown mixed results regarding its efficacy in reducing cardiovascular events .
Mechanism of Action
Target of Action
Dalcetrapib is a selective inhibitor of the Cholesterol Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesterol transport process, where it facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in exchange for triglycerides .
Mode of Action
This compound interacts with CETP, inhibiting its activity . This inhibition disrupts the normal transfer of cholesterol esters from HDL to LDL and VLDL, thereby modulating the reverse cholesterol transport process . The result is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reverse cholesterol transport pathway . By inhibiting CETP, this compound increases the concentration of HDL cholesterol, which is known to have a protective effect against atherosclerosis by promoting the efflux of cholesterol from peripheral tissues and delivering it to the liver for excretion .
Pharmacokinetics
The oral bioavailability of this compound is low due to extensive first-pass metabolism . It has been noted that the timing and size of a meal can influence the concentration of this compound .
Result of Action
The primary molecular effect of this compound’s action is the significant inhibition of CETP activity, leading to increased levels of HDL cholesterol . On a cellular level, this results in an enhanced efflux of cholesterol from peripheral tissues, potentially reducing the risk of atherosclerotic plaque formation .
Action Environment
The action of this compound can be influenced by genetic factors. Specifically, it has been found that this compound reduces cardiovascular events in patients with the AA genotype at rs7309 of the adenylate cyclase type 9 (ADCY9) gene . This suggests that the efficacy of this compound may be influenced by the patient’s genetic makeup
Biochemical Analysis
Biochemical Properties
Dalcetrapib is a selective CETP inhibitor that modulates reverse cholesterol transport . CETP is a plasma protein that promotes the transfer of cholesteryl esters from protective HDL-C to atherogenic low-density lipoprotein (LDL) particles . This compound specifically increases markers of cholesterol absorption, likely through nascent HDL lipidation by intestinal ATP-binding cassette subfamily A1 .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It reduces CETP activity and increases HDL-C levels without affecting nitric oxide (NO)-dependent endothelial function, blood pressure, or markers of inflammation and oxidative stress . In patients with a recent acute coronary syndrome, this compound increased HDL cholesterol levels but did not reduce the risk of recurrent cardiovascular events .
Molecular Mechanism
This compound operates by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL particles to LDL or very low-density lipoprotein (VLDL) particles . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . This compound only affects the heterotypic cholesteryl ester transfer and does not affect LDL-C concentrations or apolipoprotein B .
Temporal Effects in Laboratory Settings
In a clinical trial, patients were followed for a median of 31 months. During this time, HDL cholesterol levels increased from baseline by 4 to 11% in the placebo group and by 31 to 40% in the this compound group . After 4, 24, and 36 weeks of treatment with this compound, CETP activity decreased by 51, 53, and 56% .
Metabolic Pathways
This compound is involved in the modulation of the reverse cholesterol transport pathway . It inhibits CETP, a protein that mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma .
Transport and Distribution
The primary route of elimination of this compound is metabolism . Following the administration of a single 600 mg oral dose of this compound, one-third and two-thirds of the total radioactivity were recovered in the urine and feces, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dalcetrapib involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dalcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and activity within the body .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are further processed by the body. These metabolites play a crucial role in its pharmacological effects .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dalcetrapib include other CETP inhibitors such as Anacetrapib and Evacetrapib . These compounds also aim to raise HDL cholesterol levels but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific molecular structure and its selective inhibition of CETP. Unlike some other CETP inhibitors, this compound has shown a distinct safety profile and specific genetic interactions that may influence its efficacy .
Properties
IUPAC Name |
S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLWPMZQVHJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943475 | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211513-37-0 | |
Record name | Dalcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211513-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dalcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dalcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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